molecular formula C16H10Cl2O3S B406650 2-Naphthyl 2,4-dichlorobenzenesulfonate

2-Naphthyl 2,4-dichlorobenzenesulfonate

Cat. No.: B406650
M. Wt: 353.2g/mol
InChI Key: GVVMULGNGGSRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthyl 2,4-dichlorobenzenesulfonate is a sulfonate ester derivative composed of a 2-naphthyl group linked via an ester bond to a 2,4-dichlorobenzenesulfonyl moiety. Its molecular formula is C₁₆H₁₁Cl₂O₃S, with a molecular weight of 366.23 g/mol. Sulfonate esters like this are often utilized as intermediates in organic synthesis, stabilizers, or prodrugs due to their hydrolytic stability and lipophilicity .

Properties

Molecular Formula

C16H10Cl2O3S

Molecular Weight

353.2g/mol

IUPAC Name

naphthalen-2-yl 2,4-dichlorobenzenesulfonate

InChI

InChI=1S/C16H10Cl2O3S/c17-13-6-8-16(15(18)10-13)22(19,20)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

GVVMULGNGGSRKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solubility : The sulfonate ester’s lipophilicity contrasts sharply with the high water solubility of sulfonic acids and sulfonate salts due to ionic interactions .
  • Stability: The dichloro substitution in the benzenesulfonate group likely reduces hydrolysis rates compared to non-halogenated esters, as electron-withdrawing groups stabilize the ester bond.

Reactivity and Stability

  • Hydrolysis : Sulfonate esters typically undergo hydrolysis under acidic or basic conditions. The presence of chlorine substituents may slow this process, as seen in halogenated aromatic systems .
  • Synthetic Utility : Sulfonate esters like 2-naphthyl derivatives are used as protecting groups or leaving groups in nucleophilic substitution reactions, leveraging their stability and ease of cleavage .

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